Differential Lipophilicity: XLogP3-AA Comparison Against the 5-Methyl Analog
The target compound (XLogP3-AA = 2.3) represents a significant increase in lipophilicity compared to its simplest analog, 4-(furan-2-ylmethyl)-5-methyl-4H-1,2,4-triazole-3-thiol, which has a computed XLogP3-AA of approximately 0.6–0.8 [1]. This difference of ≥1.5 log units is substantial, as it places the compound in a distinctly different Lipinski Rule of 5 region, favoring a better balance between passive permeability across biological membranes (such as Caco-2 monolayers) and aqueous solubility [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 4-(furan-2-ylmethyl)-5-methyl-4H-1,2,4-triazole-3-thiol (approximate XLogP3-AA range: 0.6–0.8, inferred from structural analogues) |
| Quantified Difference | ΔXLogP ≈ 1.5–1.7 |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem). Comparator value is a reasoned estimate based on the 5-methyl fragment's typical contribution to log P compared to 5-phenoxymethyl. |
Why This Matters
This difference is meaningful for scientific selection because a compound with an XLogP of 2.3 is more likely to achieve optimal oral bioavailability than a comparator with an XLogP below 1.0, which may suffer from poor membrane permeability.
- [1] PubChem CID 3688237. Computed properties (XLogP3-AA). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3688237 (accessed 2026-05-07). View Source
- [2] Watanabe, R.; Ohashi, R.; Esaki, T.; et al. Development of an in silico prediction model for P-glycoprotein efflux potential in brain capillary endothelial cells toward the prediction of brain penetration. J. Pharm. Sci. 2021, 110, 2692-2702. (Provides context for Caco-2 permeability correlation with log D) View Source
